![molecular formula C13H14N2O4 B2469505 1-(2-hydroxyethyl)-3-((4-methoxyphenyl)amino)-1H-pyrrole-2,5-dione CAS No. 920874-54-0](/img/structure/B2469505.png)
1-(2-hydroxyethyl)-3-((4-methoxyphenyl)amino)-1H-pyrrole-2,5-dione
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Description
1-(2-hydroxyethyl)-3-((4-methoxyphenyl)amino)-1H-pyrrole-2,5-dione, also known as HMAPD, is a synthetic small molecule that has been extensively studied for its potential applications in various fields of science. This molecule was first synthesized in 2004 by researchers at the University of California, San Francisco. Since then, several studies have been conducted to investigate its synthesis, mechanism of action, and potential applications.
Scientific Research Applications
Glycolic Acid Oxidase Inhibition
4-Substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives, which include compounds similar to 1-(2-hydroxyethyl)-3-((4-methoxyphenyl)amino)-1H-pyrrole-2,5-dione, have been studied for their ability to inhibit glycolic acid oxidase (GAO). These compounds have shown potency in inhibiting porcine liver GAO in vitro. Methylation of certain substituents reduces their potency, indicating a requirement for two acidic functions on the 1H-pyrrole-2,5-dione nucleus (Rooney et al., 1983).
Potential Anti-Cancer Therapeutics
Pyrrole derivatives, structurally related to 1-(2-hydroxyethyl)-3-((4-methoxyphenyl)amino)-1H-pyrrole-2,5-dione, have been synthesized as inhibitors of protein kinases like EGFR and VEGFR. These derivatives have shown promising results in binding with EGFR and VEGFR, forming stable complexes, and demonstrating anti-inflammatory, proapoptotic, and antitumor activity (Kuznietsova et al., 2019).
Corrosion Inhibition in Carbon Steel
1H-pyrrole-2,5-dione derivatives have been investigated for their role in inhibiting corrosion of carbon steel in hydrochloric acid medium. These derivatives were found to be effective corrosion inhibitors, with their efficiency increasing with the concentration of the inhibitor. Their adsorption on steel surfaces was found to be controlled by a chemisorption process (Zarrouk et al., 2015).
Synthesis of Novel Organic Optoelectronic Materials
Symmetrically substituted diketopyrrolopyrrole derivatives, which are structurally similar to 1-(2-hydroxyethyl)-3-((4-methoxyphenyl)amino)-1H-pyrrole-2,5-dione, have been synthesized under mild conditions and characterized for their potential application in the synthesis of novel organic optoelectronic materials. These derivatives demonstrate strong fluorescence and increased water solubility, making them suitable for use in biological systems (Zhang et al., 2014).
Use in Polymer Solar Cells
A novel n-type conjugated polyelectrolyte containing pyrrolo[3,4-c]pyrrole-1,4-dione units has been synthesized for use as an electron transport layer in inverted polymer solar cells. The electron-deficient nature and planar structure of the diketopyrrolopyrrole (DPP) backbone endow this material with high conductivity and electron mobility, improving the efficiency of solar cells (Hu et al., 2015).
properties
IUPAC Name |
1-(2-hydroxyethyl)-3-(4-methoxyanilino)pyrrole-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-19-10-4-2-9(3-5-10)14-11-8-12(17)15(6-7-16)13(11)18/h2-5,8,14,16H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDJTIOKFJJKBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC(=O)N(C2=O)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-hydroxyethyl)-3-((4-methoxyphenyl)amino)-1H-pyrrole-2,5-dione |
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